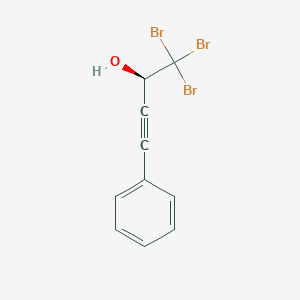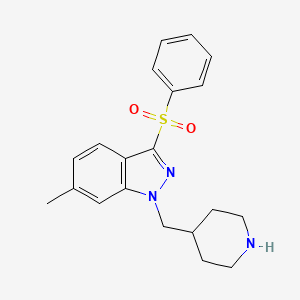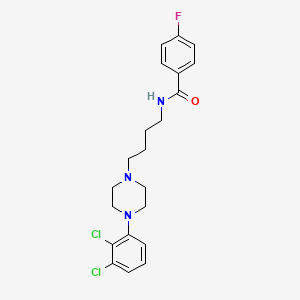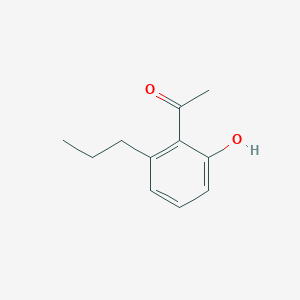![molecular formula C11H21N3O B12526761 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- CAS No. 824939-01-7](/img/structure/B12526761.png)
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is a chemical compound with the molecular formula C11H20N2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- typically involves the reaction of piperazine with an appropriate aldehyde under controlled conditions. One common method is the reductive amination of piperazine with cyclohexanone, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 1-Piperazinecarboxylic acid, 4-[(1S,2S)-2-aminocyclohexyl]-
Reduction: 1-Piperazinecarbinol, 4-[(1S,2S)-2-aminocyclohexyl]-
Substitution: Various N-substituted piperazine derivatives depending on the substituent introduced.
Scientific Research Applications
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxaldehyde: A simpler analog without the cyclohexyl group, used in similar synthetic applications.
4-(2-Hydroxyethyl)-1-piperazinecarboxaldehyde: Contains a hydroxyethyl group instead of the aminocyclohexyl group, used in the synthesis of different derivatives.
Uniqueness
1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]- is unique due to the presence of the aminocyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and enhances its potential in medicinal chemistry.
Properties
CAS No. |
824939-01-7 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-[(1S,2S)-2-aminocyclohexyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C11H21N3O/c12-10-3-1-2-4-11(10)14-7-5-13(9-15)6-8-14/h9-11H,1-8,12H2/t10-,11-/m0/s1 |
InChI Key |
PQBVLYKAWDNWNX-QWRGUYRKSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N2CCN(CC2)C=O |
Canonical SMILES |
C1CCC(C(C1)N)N2CCN(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


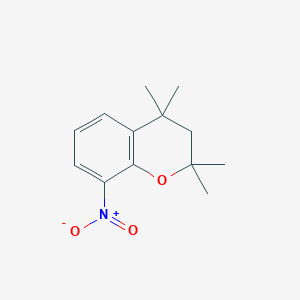


![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
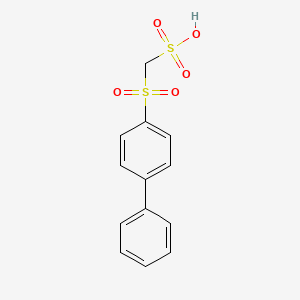
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
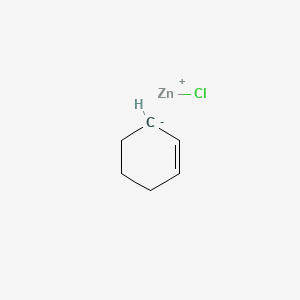
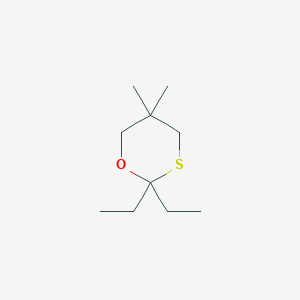
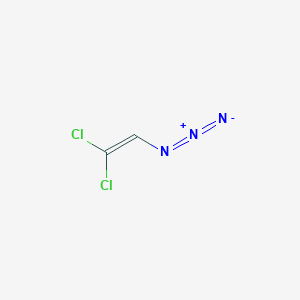
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
